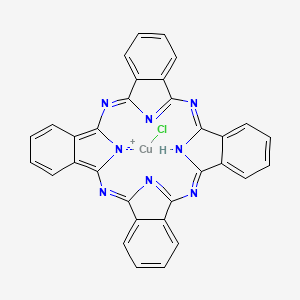

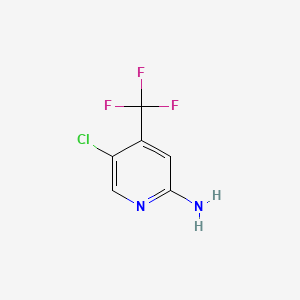

5-Chloro-4-(trifluoromethyl)pyridin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2 . It is a solid substance and is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro group at the 5th position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis

The major use of trifluoromethylpyridine derivatives, including this compound, is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 196.56 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学研究应用

5-Chloro-4-(trifluoromethyl)pyridin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor in enzyme assays. It has also been used in the synthesis of other organic compounds, such as 5-chloro-4-(trifluoromethyl)pyridin-2-ylmethyl amine, which has been used in the synthesis of anti-cancer drugs. This compound has also been used in the synthesis of other organic compounds, such as 5-chloro-4-(trifluoromethyl)pyridin-2-ylmethyl amine, which has been used in the synthesis of anti-cancer drugs.

作用机制

Target of Action

Similar compounds have been used in the synthesis of inhibitors for various enzymes, suggesting potential enzyme targets .

Mode of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are often used in the pharmaceutical industry due to their unique physicochemical properties .

Biochemical Pathways

Similar compounds have been used in the synthesis of novel molecules for the potential treatment of various diseases, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Similar compounds have shown potential in the treatment of various diseases, suggesting that they may have significant molecular and cellular effects .

实验室实验的优点和局限性

The advantages of using 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in laboratory experiments include its low cost, its availability, and its wide range of applications. Its low cost makes it an attractive option for researchers who are working on a budget. It is also widely available, making it easy to obtain. Finally, its wide range of applications makes it a versatile compound that can be used in a variety of experiments.

The main limitation of using this compound in laboratory experiments is its toxicity. It is highly toxic, and so it must be handled with care. In addition, its mechanism of action is not fully understood, so it is difficult to predict the exact effects of using it in an experiment.

未来方向

There are a number of potential future directions for research involving 5-Chloro-4-(trifluoromethyl)pyridin-2-amine. One possible direction is to further investigate its biochemical and physiological effects in animal studies. Another possible direction is to develop methods to synthesize this compound more efficiently and cost-effectively. Finally, further research could be done to investigate its potential applications in the medical field, such as in the development of new drugs or therapies.

合成方法

5-Chloro-4-(trifluoromethyl)pyridin-2-amine can be synthesized using a variety of methods, but the most commonly used method is a three-step process. In the first step, a solution of 5-chloro-4-methylpyridine in dichloromethane is treated with trifluoromethanesulfonic acid, resulting in the formation of 5-chloro-4-(trifluoromethyl)pyridine. In the second step, 5-chloro-4-(trifluoromethyl)pyridine is treated with ammonia in aqueous solution, resulting in the formation of this compound. Finally, the product is purified by recrystallization.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

属性

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHOCQUEFYITIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697604 |

Source

|

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095823-39-4 |

Source

|

| Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095823-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)

![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)

![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)